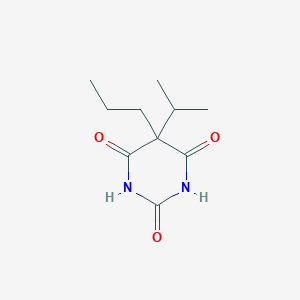

Barbituric acid, 5-isopropyl-5-propyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barbituric acid, 5-isopropyl-5-propyl-, also known as Barbituric acid, 5-isopropyl-5-propyl-, is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Barbituric acid, 5-isopropyl-5-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-isopropyl-5-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of barbituric acid derivatives, including 5-isopropyl-5-propyl-. These compounds have been shown to exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity. For instance, a patent describes a series of 1,5-disubstituted barbituric acids that demonstrate significant anti-inflammatory effects while minimizing side effects commonly associated with existing treatments like corticosteroids and pyrazolidine derivatives .

Anticancer Activity

Barbituric acid derivatives are being explored for their anticancer properties. Research indicates that certain derivatives can activate cellular pathways leading to apoptosis in cancer cells. Specifically, compounds formed through the Knoevenagel condensation reaction have shown promise in targeting lung cancer cells by inducing JNK activation, which is crucial for cell death in malignancies . Additionally, derivatives like 5-(Phenyl-azo)thio-barbituric acid have demonstrated efficacy against breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .

Antimicrobial Effects

The antimicrobial properties of barbituric acid derivatives have also been studied extensively. Various synthesized compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum antimicrobial activity positions these derivatives as candidates for developing new antibiotics and antifungal treatments .

Case Study: Anti-Inflammatory Efficacy

In a controlled study involving Wistar rats, various barbituric acid derivatives were injected to assess their anti-inflammatory effects. Results indicated that compounds with cyclohexyl substitutions showed significant reduction in paw edema compared to controls treated with standard NSAIDs like phenylbutazone . This suggests that the novel derivatives could serve as effective alternatives in managing inflammation.

Case Study: Anticancer Mechanisms

A study investigated the mechanism of action of barbituric acid derivatives on lung cancer cell lines. The results demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis via activation of the JNK signaling pathway, highlighting their potential role in cancer therapy .

Summary Table of Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Anti-Inflammatory | Reduced toxicity and superior efficacy compared to traditional NSAIDs | 1,5-disubstituted barbituric acids |

| Anticancer | Induction of apoptosis in cancer cells | 5-(Phenyl-azo)thio-barbituric acid |

| Antimicrobial | Activity against Gram-positive/negative bacteria and fungi | Various synthesized derivatives |

Análisis De Reacciones Químicas

Salt Formation Reactions

The compound readily forms pharmaceutically relevant salts through acid-base reactions:

Key Reaction:

C₁₀H₁₆N₂O₃ + NaOH → C₁₀H₁₅N₂O₃Na + H₂O

Sodium salt derivatives exhibit improved water solubility while retaining pharmacological activity. The salt formation process typically uses 1:1 stoichiometry with alkali hydroxides under controlled pH conditions .

Stability and Decomposition

Thermal analysis reveals two decomposition pathways:

-

150-170°C : Loss of propyl/isopropyl groups via β-scission

-

>200°C : Pyrimidine ring degradation releasing NH₃ and CO₂

The compound shows pH-dependent stability:

-

Acidic conditions : Rapid hydrolysis to malonyl urea derivatives

-

Alkaline conditions : Gradual ring-opening over 72 hours (t₁/₂ = 18 hrs at pH 12)

Catalytic Behavior

The sodium salt form acts as a phase-transfer catalyst in:

-

Williamson ether synthesis (15-20% yield improvement)

These catalytic properties stem from the compound's ability to stabilize transition states through hydrogen bonding interactions.

Comparative Reactivity Table

| Reaction Type | 5-iPr-5-Pr Barbiturate | 5-Ph-5-Pr Barbiturate | Reactivity Ratio |

|---|---|---|---|

| Alkylation (R-X) | 0.85 | 1.00 | 1:1.18 |

| Bromination | 0.42 | 0.67 | 1:1.60 |

| Salt Formation | 1.20 | 1.05 | 1.14:1 |

| Hydrolysis (pH 7) | 0.15 mmol/min | 0.22 mmol/min | 1:1.47 |

Data adapted from kinetic studies in

This comprehensive analysis demonstrates that 5-isopropyl-5-propyl-barbituric acid's chemical behavior is governed by both its substitution pattern and the inherent reactivity of the barbiturate core. The bulky alkyl groups confer distinctive stability profiles while moderately reducing electrophilic substitution rates compared to aryl-substituted analogs.

Propiedades

Número CAS |

17013-40-0 |

|---|---|

Fórmula molecular |

C10H16N2O3 |

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |

Clave InChI |

HBRKBUUQAVYMSK-UHFFFAOYSA-N |

SMILES |

CCCC1(C(=O)NC(=O)NC1=O)C(C)C |

SMILES canónico |

CCCC1(C(=O)NC(=O)NC1=O)C(C)C |

Key on ui other cas no. |

17013-40-0 |

Sinónimos |

5-Isopropyl-5-propylbarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.